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molecular formula C11H12BrNO B8288310 3-Bromo-6-methoxy-2-(3-methyl-1-butynyl)pyridine CAS No. 909720-22-5

3-Bromo-6-methoxy-2-(3-methyl-1-butynyl)pyridine

Cat. No. B8288310
M. Wt: 254.12 g/mol
InChI Key: VXUODYOVOQUQBT-UHFFFAOYSA-N
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Patent
US07763617B2

Procedure details

The compound of Example 261 (28.9 g) was added to a solution of MSH (26.1 g) in methylene chloride (250 mL) and the mixture was stirred for 4 hours, followed by concentration of the solvent and sequential addition of DMF (250 mL) and potassium carbonate (65.1 g). The resulting mixture was vigorously stirred at room temperature for 2 hours. Subsequently, saturated brine was added and the mixture was extracted with ether. The organic layer was dried over magnesium sulfate. The solvent was evaporated and the residue was purified by silica gel column chromatography (10 to 30% methylene chloride/petroleum ether). The purified product was solidified in petroleum ether to afford the title compound as a colorless powder (5.14 g).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
65.1 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:10]#[C:11][CH:12]([CH3:14])[CH3:13])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.C[N:16](C=O)C.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.[Cl-].[Na+].O>[Br:1][C:2]1[C:3]2[N:4]([N:16]=[C:11]([CH:12]([CH3:14])[CH3:13])[CH:10]=2)[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)OC)C#CC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
65.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was vigorously stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (10 to 30% methylene chloride/petroleum ether)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=2N(C(=CC1)OC)N=C(C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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